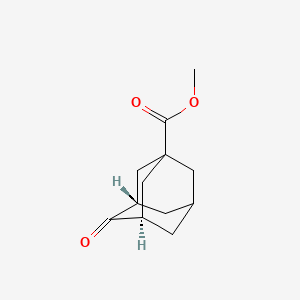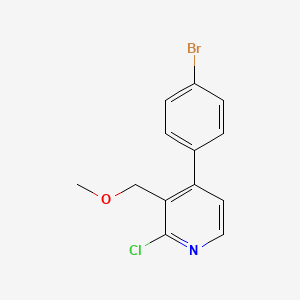
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a bromophenyl group at the 4-position, a chlorine atom at the 2-position, and a methoxymethyl group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine typically involves multi-step organic reactions. One common method starts with the bromination of acetophenone to obtain 4-bromoacetophenone. This intermediate is then subjected to a series of reactions including chlorination and methoxymethylation to introduce the desired functional groups at specific positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)pyridine: Lacks the chlorine and methoxymethyl groups, resulting in different reactivity and applications.
2-Chloro-3-(methoxymethyl)pyridine:
Uniqueness
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .
Propiedades
Fórmula molecular |
C13H11BrClNO |
|---|---|
Peso molecular |
312.59 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2-chloro-3-(methoxymethyl)pyridine |
InChI |
InChI=1S/C13H11BrClNO/c1-17-8-12-11(6-7-16-13(12)15)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
Clave InChI |
YULJADSDJGSXKT-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=CN=C1Cl)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


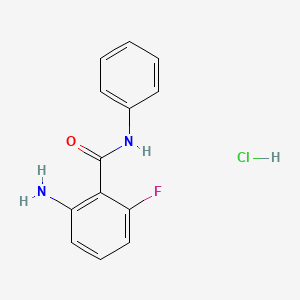
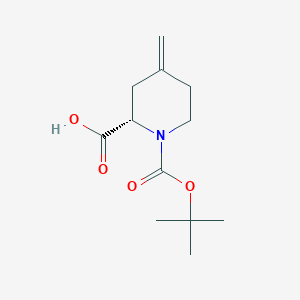

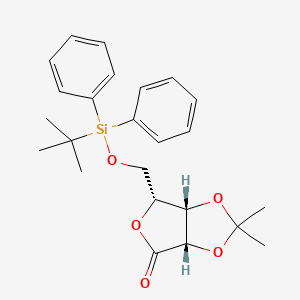
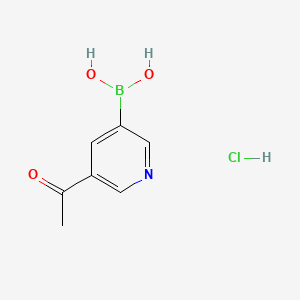
![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
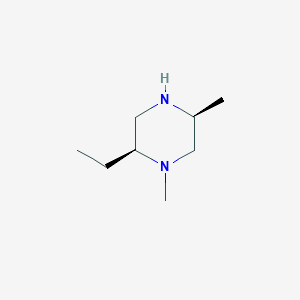
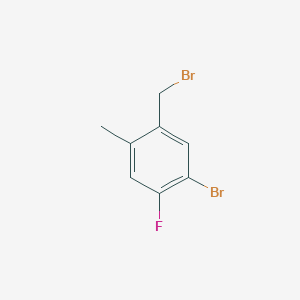
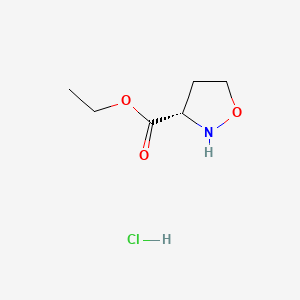
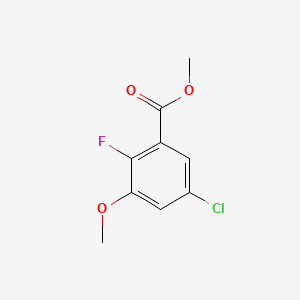
![7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole](/img/structure/B14034389.png)
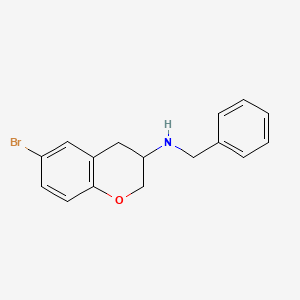
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
